3-(1-(4-Fluorophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile
CAS No.:
Cat. No.: VC20140099
Molecular Formula: C13H9FN2O
Molecular Weight: 228.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9FN2O |
|---|---|
| Molecular Weight | 228.22 g/mol |
| IUPAC Name | 3-[1-(4-fluorophenyl)pyrrol-2-yl]-3-oxopropanenitrile |
| Standard InChI | InChI=1S/C13H9FN2O/c14-10-3-5-11(6-4-10)16-9-1-2-12(16)13(17)7-8-15/h1-6,9H,7H2 |
| Standard InChI Key | VUNGDOFRCFFWOC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN(C(=C1)C(=O)CC#N)C2=CC=C(C=C2)F |
Introduction
Synthesis Pathways
Substitution-Cyclization Strategy
A patent by CN116178239B outlines a method for synthesizing analogous fluorophenyl pyrrole derivatives. Adapting this approach:
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Substitution Reaction:
React 4-fluoro-α-bromoacetophenone with 3-oxopropanenitrile in ethyl acetate using as a base (40–60°C, 3–6 hours). This yields an intermediate diketone nitrile. -
Hydrogenative Cyclization:
Treat the intermediate with a Pd-C catalyst and HZSM-5 molecular sieve in 1,4-dioxane (60–90°C, 15–20 hours). This facilitates pyrrole ring formation via intramolecular dehydration.
Yield: Comparable methods report 65–78% yields for similar structures .
Physicochemical Properties
The fluorine substituent enhances thermal stability compared to non-fluorinated analogues (e.g., 3-(1-methylpyrrolyl)-3-oxopropanenitrile melts at 110°C ).
Applications and Biological Relevance
Pharmaceutical Intermediates
Pyrrole-3-carbonitrile derivatives serve as precursors for kinase inhibitors and antiviral agents. The 4-fluorophenyl group may improve blood-brain barrier penetration in CNS-targeted drugs .
Materials Science
Fluorinated pyrroles are investigated for:
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Conductive Polymers: Enhanced electron mobility due to fluorine’s inductive effect.
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OLEDs: As electron-transport layers (e.g., comparable to 3-(4-nitrophenyl)-3-oxopropanenitrile ).
Future Perspectives
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